molecular formula C8H17ClN2O B1316196 N,N-Dimethyl-2-piperidinecarboxamide hydrochloride CAS No. 383425-11-4

N,N-Dimethyl-2-piperidinecarboxamide hydrochloride

Cat. No. B1316196
M. Wt: 192.68 g/mol
InChI Key: QWNVOIVIJWGHON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N,N-Dimethyl-2-piperidinecarboxamide hydrochloride” is a chemical compound with the CAS Number: 383425-11-4 . It has a molecular weight of 192.69 and its IUPAC name is N,N-dimethylpiperidine-2-carboxamide hydrochloride .


Molecular Structure Analysis

The InChI code for “N,N-Dimethyl-2-piperidinecarboxamide hydrochloride” is 1S/C8H16N2O.ClH/c1-10(2)8(11)7-5-3-4-6-9-7;/h7,9H,3-6H2,1-2H3;1H . This code provides a standard way to encode the molecular structure using text strings and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

While specific chemical reactions involving “N,N-Dimethyl-2-piperidinecarboxamide hydrochloride” are not available, piperidine derivatives are known to undergo intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Scientific Research Applications

Synthesis and Structure-Activity Relationships

N,N-Dimethyl-2-piperidinecarboxamide hydrochloride and its analogues have been extensively studied for their potential pharmacological applications. For instance, analogues based on 2-piperidinecarboxylic acid have been synthesized and evaluated for anticonvulsant activity. The structural modifications in these compounds, such as the introduction of various substituents on the aromatic ring or modifications to the piperidine ring, have shown to influence their activity in the maximal electroshock seizure (MES) test in mice, indicating their potential in developing treatments for tonic-clonic and partial seizures (Ho, Crider, & Stables, 2001).

Antiallergy Activity

Another research direction involves the synthesis of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives, evaluated for their antiallergy activity. Although these derivatives demonstrated activity in the passive foot anaphylaxis (PFA) assay, a model for detecting compounds with antiallergic properties, they did not exhibit significant activity in the guinea pig anaphylaxis (GPA) assay at tested concentrations (Walsh et al., 1990).

Chromatographic Behavior Studies

The compound has also been involved in studies related to chromatographic behavior, such as the examination of N,N-Dimethyl-(2-N,N-dimethylamino-3-methylpyridyl) carbamate hydrochloride (aminostigmine) and its interaction with other compounds in chromatographic systems. This type of research is crucial for developing analytical methods for drug quantification and understanding drug interactions (Bobrov, Van'kova, & Sul'din, 2000).

Opioid Receptor Studies

Additionally, derivatives of N,N-Dimethyl-2-piperidinecarboxamide have been explored for their interaction with opioid receptors. For example, compounds like ADL5859 and ADL5747, which are novel δ-opioid agonists, have shown promising analgesic and antidepressive effects in animal models, suggesting potential applications in chronic pain treatment (Nozaki et al., 2012).

Anti-acetylcholinesterase Activity

Research into 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives has revealed significant anti-acetylcholinesterase (anti-AChE) activity, which is crucial for developing treatments for conditions like Alzheimer's disease. Modifications to the benzamide moiety have led to substantial increases in activity, highlighting the compound's potential in therapeutic applications (Sugimoto et al., 1990).

Safety And Hazards

The safety information and Material Safety Data Sheet (MSDS) for “N,N-Dimethyl-2-piperidinecarboxamide hydrochloride” can be found on the product page . It’s always important to handle chemical substances with care and follow safety guidelines.

properties

IUPAC Name

N,N-dimethylpiperidine-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.ClH/c1-10(2)8(11)7-5-3-4-6-9-7;/h7,9H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWNVOIVIJWGHON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dimethyl-2-piperidinecarboxamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.